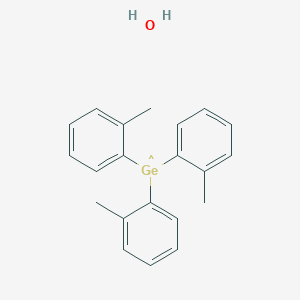
Tris(2-methylphenyl)germyl--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound consists of a germane core with three 2-methylphenyl groups and a water molecule, forming a 1:1 complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylphenyl)germyl–water (1/1) typically involves the reaction of germanium tetrachloride with 2-methylphenyl magnesium bromide in an anhydrous environment. The reaction proceeds as follows: [ \text{GeCl}_4 + 3 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{Ge}(\text{C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{MgBrCl} ] The resulting Tris(2-methylphenyl)germane is then hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of Tris(2-methylphenyl)germyl–water (1/1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-methylphenyl)germyl–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germane and other reduced germanium species.
Substitution: The 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds .
Aplicaciones Científicas De Investigación
Tris(2-methylphenyl)germyl–water (1/1) has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism by which Tris(2-methylphenyl)germyl–water (1/1) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can modulate various biochemical pathways, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methylphenyl)arsine: Similar structure but with arsenic instead of germanium.
Tris(trimethylsilyl)germylzinc chloride: Contains a germylzinc core with trimethylsilyl groups.
Uniqueness
Tris(2-methylphenyl)germyl–water (1/1) is unique due to its specific combination of germanium and 2-methylphenyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with water and other molecules makes it particularly valuable in various applications .
Propiedades
Número CAS |
88225-89-2 |
|---|---|
Fórmula molecular |
C21H23GeO |
Peso molecular |
364.0 g/mol |
InChI |
InChI=1S/C21H21Ge.H2O/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;1H2 |
Clave InChI |
FVTUOJAMCMKUEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)C3=CC=CC=C3C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)

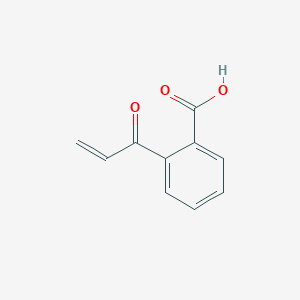
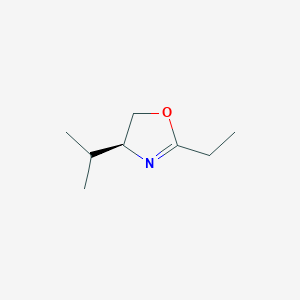
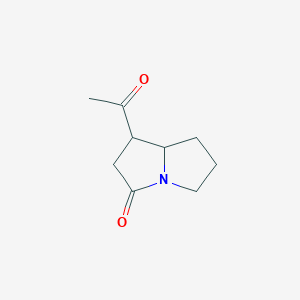
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
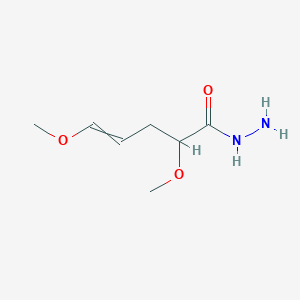
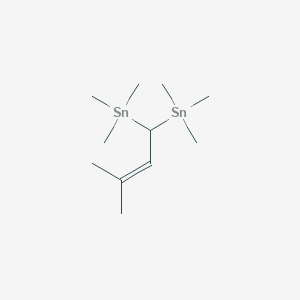

![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)
